molecular formula C21H23N5O B1662242 2-PMDQ

2-PMDQ

Cat. No.: B1662242
M. Wt: 361.4 g/mol
InChI Key: ALPFEYWIGFAARN-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylpiperazine with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent to form the imidazoquinazolinone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of dihydro derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is unique due to its specific structural features that allow it to interact selectively with certain biological targets. Its imidazoquinazolinone core provides a distinct scaffold that can be modified to enhance its activity and selectivity .

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-9,16,22H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFEYWIGFAARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromomethyl-2,3-dihydroimidazo[1,2-c]-quinazolin-5(6H)-one (0.5 g, 1.78 mmol), N-phenylpiperazine (0.28 mL, 3.56 mmol) in acetonitrile (25 mL) was refluxed for 13 hours. The hot mixture was filtered and washed with acetonitrile (10 mL) to give 2-(4-phenyl-1-piperazinyl)methyl-2,3-dihydroimidazo[1,2-c]-quinazolin-5(6H)-one (490 mg, 76%). An analytical sample was prepared from a mixture of acetonitrile and methanol (1:1), mp 257°-258° C. ms: m/z 361 (M+). 1H NMR (300 MHz, DMSO-d6): δ2.43-2.73 (m, 7H, CH2), 3.11 (t, 3H, CH2), 3.65 (q, 1H, CH), 3.91 (t, 1H, CH), 4.41 (m, 1H, CH), 6.75 (t, 1H, Ar--H), 6.91 (d, 2H, Ar--H), 7.06 (q, 2 H, Ar--H), 7.17 (q, 2H, Ar--H), 7.48 (p, 1H, Ar--H), 7.78 (d, 1H, Ar--H), 10.53 (s, 1H, NH). Anal. Calcd for C21H23N5O: C, 69.78; H, 6.41; N, 19.38. Found: C, 69.79; H, 6.45; N, 19.37.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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